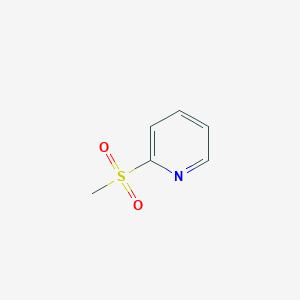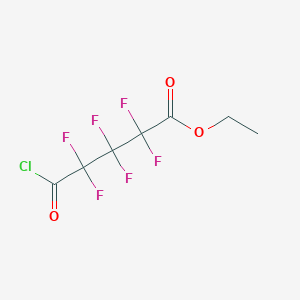
2-(甲磺基)吡啶
描述
2-(Methylsulfonyl)pyridine is a sulfur-containing organic compound that is part of a broader class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl functional group attached to a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom. The methylsulfonyl group is a versatile moiety in organic synthesis and medicinal chemistry due to its ability to undergo various chemical transformations and its influence on the biological activity of molecules .
Synthesis Analysis
The synthesis of 2-(methylsulfonyl)pyridine derivatives can be achieved through various methods. For instance, the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines involves the introduction of substituents at specific positions on the pyridine ring to optimize cyclooxygenase-2 inhibitory activity . Another method involves the reaction of 2-chloropyridine with sodium methylmercaptide, followed by oxidation and bromination to yield 2-pyridyl tribromomethyl sulfone . Additionally, the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the synthesis of Dexlansoprazole, has been reported with a focus on green chemistry metrics .
Molecular Structure Analysis
The molecular structure of 2-(methylsulfonyl)pyridine derivatives is characterized by the presence of a pyridine ring and a sulfonyl group. The structural characterization of metal complexes containing these derivatives reveals the potential for tridentate ligand behavior, which can lead to the formation of various metal complexes with different properties . The molecular structure plays a crucial role in the biological activity and chemical reactivity of these compounds.
Chemical Reactions Analysis
2-(Methylsulfonyl)pyridine derivatives participate in a variety of chemical reactions. For example, they can be used as reagents in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons . They also show catalytic activity in the synthesis of 2-amino-3-cyanopyridines . The sulfonyl group can be transformed into different functional groups, such as sulfones and sulfoxides, which can further react to form complex structures like thieno[2,3-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(methylsulfonyl)pyridine derivatives are influenced by the presence of the sulfonyl group. These properties are important for the application of these compounds in various fields, including pharmaceuticals and materials science. For instance, the antibacterial activity of 2-(phenylsulfonyl)amino pyridine has been tested, showing potential as an antimicrobial agent . The spin-crossover and crystallographic phase changes of iron(II) complexes of sulfonyl-containing ligands demonstrate the interplay between molecular structure and physical properties .
科学研究应用
合成和化学修饰
2-(甲磺基)吡啶在各种化学合成和修饰中具有应用。例如,它被用作 Dexlansoprazole 的改良合成中间体,Dexlansoprazole 是一种用于治疗胃食管反流病(GERD)溃疡和其他胃酸相关疾病的药物。这个过程涉及一系列步骤,包括N-氧化,一锅法合成,甲硫基吡啶-N-氧化物的氧化和氯化,强调了该化合物在化学转化中的多功能性 (Gilbile, Bhavani, & Vyas, 2017)。
结构研究和材料科学
在材料科学中,2-(甲磺基)吡啶衍生物在复杂分子结构的发展中发挥作用。例如,它们的结构特征已经通过核磁共振(NMR)、红外(IR)、质谱和X射线衍射(XRD)等技术进行了研究。这些研究对于理解新材料的几何和电子性质至关重要 (Mphahlele & Maluleka, 2021)。
有机金属化学中的作用
在有机金属化学中,2-(甲磺基)吡啶衍生物被用来创建具有有趣性质的配合物。例如,涉及4-硫基-、4-亚砜基-和4-磺基-2,6-二吡唑基吡啶配体的铁(II)配合物已经合成,展示了自旋交替和晶体学相变之间微妙的相互作用。这展示了这些化合物在创造具有独特磁性性质的材料中的潜力 (Cook, Kulmaczewski, Barrett, & Halcrow, 2015)。
工业应用
2-(甲磺基)吡啶衍生物也在工业环境中找到了应用。例如,某些衍生物已经显示出对导致工业系统腐蚀的微生物具有广泛的活性。它们在外墙涂料中特别有效作为杀真菌剂和霉菌剂,表明它们作为工业防腐剂的潜力 (Wolf & Bobalek, 1967)。
光物理性质
修改2-(甲磺基)吡啶衍生物会导致具有独特光物理性质的化合物。这在开发含磺基取代环金属配体的铱(III)配合物中得到体现,这些配合物在溶液中显示出绿色或蓝色发射的性质。这种化合物在先进的发光材料的开发中非常重要 (Ertl et al., 2015)。
安全和危害
未来方向
Pyridine molecules have been widely used to improve the performances of perovskite solar cells (PSCs) . The effects of pyridine molecular structure, especially the functional group, on the defects passivation of perovskite solar cell have been investigated . This research could lead to the development of new pyrimidines as anti-inflammatory agents .
作用机制
属性
IUPAC Name |
2-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10(8,9)6-4-2-3-5-7-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKVJBRTCQNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168937 | |
| Record name | 2-(Methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17075-14-8 | |
| Record name | 2-(Methylsulfonyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17075-14-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(METHYLSULFONYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2J616S09T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(methylsulfonyl)pyridine in the context of zinc pyrithione research?
A1: 2-(Methylsulfonyl)pyridine (MSP) is a major metabolite of zinc pyrithione (ZnPT), a broad-spectrum antimicrobial agent. Research indicates that following ZnPT administration, MSP becomes the primary [14C]PT-labeled species found in the blood within hours. [ [] ] This highlights its importance in understanding the pharmacokinetics of ZnPT. While pyrithione (PT) itself is considered the primary toxic moiety of ZnPT in rats, [ [] ] understanding the formation and elimination of MSP helps researchers better model and predict the overall internal dosimetry of PT following ZnPT exposure.
Q2: How do researchers utilize 2-(methylsulfonyl)pyridine in studying the toxicity of zinc pyrithione?
A2: While not directly implicated as the toxic moiety, 2-(methylsulfonyl)pyridine plays a crucial role in building accurate pharmacokinetic models for zinc pyrithione (ZnPT). Researchers have developed physiologically based pharmacokinetic (PBPK) models that incorporate the metabolism of PT to MSP and other metabolites. [ [, ] ] These models help in predicting internal doses of PT following ZnPT exposure via various routes, including oral, dermal, and dietary. By accurately simulating the concentrations of PT and its metabolites, including MSP, researchers can conduct more precise benchmark dose analyses for ZnPT-induced toxicity, such as reversible hindlimb weakness observed in rats. [ [] ]
Q3: Are there any known uses of 2-(methylsulfonyl)pyridine beyond its relevance to zinc pyrithione metabolism?
A3: While the provided research focuses on 2-(methylsulfonyl)pyridine primarily as a metabolite of zinc pyrithione, other studies suggest its potential as a building block in organic synthesis. Specifically, derivatives of 2-(methylsulfonyl)pyridine, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, have been highlighted for their versatility in synthesizing various substituted pyridines. [ [] ] These findings indicate potential applications in medicinal chemistry and drug discovery, where substituted pyridines are frequently encountered structural motifs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















